molecular formula C13H17N5O2 B2664286 ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate CAS No. 736164-79-7

ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate

Cat. No.: B2664286
CAS No.: 736164-79-7
M. Wt: 275.312
InChI Key: GEVAAOTYYWRHOE-UHFFFAOYSA-N
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Description

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate typically involves the condensation of pyrazolo[3,4-d]pyrimidine with piperidine-3-carboxylate under controlled conditions. One common method involves the use of diketone derivatives such as acetyl acetone, ethyl acetoacetate, or benzoyl acetone . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete condensation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Green synthesis methods, which minimize the use of hazardous solvents and reagents, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound binds effectively within the active site of these enzymes, leading to their inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a more potent and selective inhibitor compared to other similar compounds .

Properties

IUPAC Name

ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-2-20-13(19)9-4-3-5-18(7-9)12-10-6-16-17-11(10)14-8-15-12/h6,8-9H,2-5,7H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVAAOTYYWRHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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